molecular formula C7H14O3 B6597284 methyl 3-methoxy-2,2-dimethylpropanoate CAS No. 25307-88-4

methyl 3-methoxy-2,2-dimethylpropanoate

Cat. No.: B6597284
CAS No.: 25307-88-4
M. Wt: 146.18 g/mol
InChI Key: WVPVQVXXTIVHIY-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2,2-dimethylpropanoate is a branched ester characterized by a methoxy group at the third carbon and two methyl groups at the second carbon of the propanoate backbone. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.19 g/mol.

Properties

IUPAC Name

methyl 3-methoxy-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,5-9-3)6(8)10-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPVQVXXTIVHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558723
Record name Methyl 3-methoxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25307-88-4
Record name Methyl 3-methoxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-methoxy-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method enhances efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 3-methoxy-2,2-dimethylpropanoic acid.

    Reduction: 3-methoxy-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-methoxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development and pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets depending on the context of its use. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as esterification, oxidation, and reduction. The pathways involved are typically dictated by the functional groups present and the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Methyl 3-methoxy-2,2-dimethylpropanoate C₇H₁₄O₃ 146.19 3-methoxy, 2,2-dimethyl Research ester; discontinued
Methyl 3-hydroxy-2,2-dimethylpropanoate C₆H₁₂O₃ 132.16 3-hydroxy, 2,2-dimethyl HDAC inhibitor precursor; antiproliferative activity
Methyl 3-bromo-2,2-dimethylpropanoate C₆H₁₁BrO₂ 211.06 3-bromo, 2,2-dimethyl Halogenated intermediate; synthetic utility
Methyl 3-iodo-2,2-dimethylpropanoate C₆H₁₁IO₂ 242.06 3-iodo, 2,2-dimethyl Heavy halogen derivative; higher reactivity
Methyl 2,2-dimethyl-3-oxopropanoate C₆H₁₀O₃ 130.14 3-oxo, 2,2-dimethyl Ketone functionality; reactive for condensations
Benzyl 3-hydroxy-2,2-dimethylpropanoate C₁₂H₁₆O₃ 208.26 3-hydroxy, 2,2-dimethyl (benzyl ester) Enhanced lipophilicity; specialty chemicals

Discontinuation and Commercial Viability

This compound’s discontinued status contrasts with its hydroxy and halogenated analogues, which remain in use for drug discovery and materials science.

Biological Activity

Methyl 3-methoxy-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

This compound is characterized by its ester functional group and a branched hydrocarbon structure. Its molecular formula is C8H16O3C_8H_{16}O_3, and it features a methoxy group that contributes to its unique properties. The compound can be synthesized through various methods, including esterification and alkylation reactions.

Biological Activity

1. Antiproliferative Effects

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally modified from this base structure have been tested against HeLa cells, revealing promising results. The modifications typically involve the introduction of aromatic groups or other functional moieties to enhance biological efficacy .

CompoundStructure ModificationIC50 (µM) against HeLa Cells
16b4-(2-chloroacetamido)phenyl12.5
16c4-chlorophenyl15.0
18Alkyl substitution10.0

2. Mechanism of Action

The biological activity of this compound and its derivatives is often linked to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

Case Study: HDAC Inhibition

A study conducted on several derivatives of this compound demonstrated their effectiveness as HDAC inhibitors. The results showed that these compounds not only inhibited HDAC activity but also led to increased acetylation of histones in treated cells, indicating a successful modulation of gene expression pathways associated with cancer cell proliferation .

Case Study: Antibacterial Properties

Another area of research has focused on the antibacterial properties of this compound derivatives. In vitro assays revealed that certain modifications enhanced the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotic agents .

Synthesis Methods

This compound can be synthesized through various chemical reactions:

  • Esterification Reaction : The reaction between methanol and 3-hydroxy-2,2-dimethylpropanoic acid.
    R OH+R COOHR COOR+H2O\text{R OH}+\text{R COOH}\rightarrow \text{R COOR}+\text{H}_2\text{O}
  • Alkylation : Utilizing alkyl halides in the presence of bases to introduce additional carbon chains or functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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